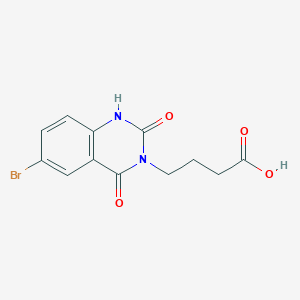
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid
Beschreibung
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position and a butanoic acid side chain at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCOCBKMQFRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid typically involves the following steps:
Cyclization: The brominated product undergoes cyclization with formamide to form the quinazoline ring.
Side Chain Introduction: The butanoic acid side chain is introduced through a condensation reaction with the quinazoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline ring.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters and amides.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Formamide: Used for cyclization to form the quinazoline ring.
Condensing Agents: Such as dicyclohexylcarbodiimide (DCC) for introducing the butanoic acid side chain.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, esters, and amides .
Wissenschaftliche Forschungsanwendungen
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinazoline Derivatives: These compounds share a similar quinazoline core structure with bromine substitution at the 6th position.
Quinazolinone Derivatives: Compounds with a similar quinazoline ring but different substituents at various positions.
Uniqueness
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid is unique due to its specific substitution pattern and the presence of a butanoic acid side chain, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


